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Compound of Interest

Compound Name: D-Fructose-2,5-13C2

CAS No.: 141258-84-6

Cat. No.: B583624

Get Quote

Application Note: Targeted 13C-Fluxomics – Quantifying Fructose Metabolites via HILIC-

MS/MS

Introduction: The Fructolysis Bypass
Fructose metabolism is distinct from glucose metabolism in a manner that has profound

implications for metabolic disease, non-alcoholic fatty liver disease (NAFLD), and cancer

bioenergetics. Unlike glucose, which is regulated by the rate-limiting enzyme

Phosphofructokinase-1 (PFK-1), fructose enters glycolysis via Fructolysis.

It is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P), bypassing the

PFK-1 checkpoint. This allows unregulated carbon flux into the triose phosphate pool,

promoting rapid de novo lipogenesis (DNL) and lactate production.

Why 13C-Labeling? Static concentration measurements cannot distinguish whether

intracellular fructose is destined for oxidation or lipogenesis. By using [U-13C6]-Fructose,

researchers can trace the dynamic flow of carbon atoms into downstream pools (F1P, DHAP,

Lactate, Citrate), quantifying the specific contribution of fructose to metabolic dysregulation.
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Experimental Design & Causality
Tracer Selection

Tracer: [U-13C6]-D-Fructose (>99% purity).

Rationale: Uniform labeling allows for the detection of mass shifts in all downstream

fragments (C3 for trioses, C2/C4/C6 for TCA cycle).

Control: Unlabeled Fructose (Natural Abundance) must be run to establish the baseline for

the Isotope Correction Matrix.
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Figure 1: The Fructolysis pathway showing the flow of 13C carbons from a hexose input (M+6)

to triose (M+3) and TCA intermediates.

Sample Preparation Protocol
Objective: Quench metabolism instantly to preserve the turnover of high-energy phosphates

(F1P, ATP). Critical Pitfall: Do not use trypsin for adherent cells; the time delay alters the

metabolic state.[1]

Quenching:

Place cell culture plate on a bed of dry ice.

Aspirate media immediately.

Wash 1x with ice-cold PBS (pre-chilled to 4°C).

Extraction (HILIC-Compatible):

Add 500 µL Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) pre-chilled to

-20°C.

Why this solvent? The high organic content precipitates proteins while the water

component ensures solubility of polar sugar phosphates.

Scrape cells on dry ice and transfer to a chilled Eppendorf tube.

Disruption:

Vortex vigorously for 30 seconds at 4°C.

Incubate on ice for 10 minutes.

Clarification:

Centrifuge at 15,000 x g for 10 minutes at 4°C.

Transfer supernatant to a glass mass spec vial.
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Note: If sensitivity is low, dry the supernatant under nitrogen gas and reconstitute in 50 µL

of Acetonitrile:Water (60:40).

LC-MS/MS Method Development
Chromatography (HILIC)
Separating Fructose-1-Phosphate (F1P) from its isomers (Glucose-6-Phosphate, Fructose-6-

Phosphate) is the primary challenge. A polymer-based zwitterionic or amide HILIC column at

high pH is required.

Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or Shodex HILICpak

VT-50 2D.

Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

Reasoning: High pH improves the peak shape of phosphate groups and aids in the isomer

separation of sugar phosphates.

Mobile Phase B: 100% Acetonitrile.

Flow Rate: 0.25 mL/min.

Column Temp: 40°C.

Gradient Profile:

Time (min) % B (Organic) Event

0.0 80 Initial Hold

2.0 80
Isocratic separation of bulk

sugars

12.0 40
Linear Gradient (elutes

phosphates)

15.0 40 Hold

15.1 80 Re-equilibration
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| 20.0 | 80 | End |

Mass Spectrometry (MRM Settings)
Mode: Negative Electrospray Ionization (ESI-). Strategy: For 13C flux, we must monitor the

Isotopologues (M+0, M+1... M+n).[1][2] Note: The transitions below use the Phosphate

fragment (79 m/z) or Carbon-loss fragments. Using the PO3- (79) fragment is robust because it

does not carry the carbon label, meaning the product mass remains constant while the

precursor shifts.

Table 1: MRM Transitions for [U-13C6]-Fructose Tracing

Metabolite Isotopologue
Precursor
(m/z)

Product (m/z)
Collision
Energy (V)

Fructose M+0 179.0 89.0 -15

M+6 185.0 92.0 -15

Fructose-1-P M+0 259.0 79.0 (PO3-) -22

M+3 262.0 79.0 -22

M+6 265.0 79.0 -22

Fructose-6-P M+0 259.0 79.0 -22

M+6 265.0 79.0 -22

DHAP / G3P M+0 169.0 79.0 -18

M+3 172.0 79.0 -18

Lactate M+0 89.0 43.0 -12

M+3 92.0 44.0 -12

Citrate M+0 191.0 111.0 -16

M+2 193.0 112.0 -16

M+4 195.0 113.0 -16
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Note: For Lactate and Citrate, the product ions often contain carbon. The transitions listed

above assume specific fragmentation pathways. Always verify product ion shifts with a neat

standard of labeled material if available.

Data Analysis & Flux Calculation
Raw peak areas are insufficient due to the natural abundance of 13C (1.1%). You must apply a

correction matrix.[2]

Natural Abundance Correction
The measured distribution (

) is a convolution of the tracer enrichment and natural isotope presence.

Where

is the correction matrix based on the chemical formula.

Tools: Use IsoCor (Python) or Polymid for automated correction.

Output: Mass Isotopomer Distribution (MID), expressed as fractional abundance (

).
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Figure 2: Step-by-step analytical workflow from biological sample to quantitative flux data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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